molecular formula C23H22N4O5S2 B2492228 Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate CAS No. 442556-38-9

Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate

Cat. No. B2492228
CAS RN: 442556-38-9
M. Wt: 498.57
InChI Key: SKNWJFDMGZXHHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves complex reactions, including cyclocondensation, Knoevenagel-cyclocondensation, and reactions with various nucleophilic and electrophilic reagents. For example, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives demonstrates the complexity of such synthetic routes (Mohamed, 2021). Similarly, the creation of 5-allyl-7,7-difluoro-2-(2,4-difluorophenyl)-6-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-amine through reactions like Michael addition and Mannich reaction highlights the multifaceted nature of synthesizing such compounds (Revanna et al., 2013).

Molecular Structure Analysis

The molecular structures of these compounds are often confirmed through various spectroscopic methods and, in some cases, X-ray crystallography. For instance, the structure of 2-allylthio-3-cyano-5-(2-methoxyphenylcarbamoyl)-6-methyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine was elucidated using X-ray crystallographic analysis, underscoring the importance of structural analysis in understanding these compounds' properties (Dyachenko & Chernega, 2006).

Chemical Reactions and Properties

The chemical reactivity of these compounds includes their ability to undergo various reactions, such as cycloadditions, alkylation, and cyclocondensation, to form more complex structures. For example, the cycloaddition of 2,3,4,5-tetrahydropyridine N-oxide to isobutyl vinyl ether and allyl alcohol demonstrated the versatility of these compounds in forming new chemical entities (Carruthers & Moses, 1988).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. While specific data for the compound is not available, analogous compounds' crystal structures and physical characteristics provide insight into their stability and reactivity.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the utility of these compounds in chemical syntheses and potential applications in materials science. The electrochemical behavior of similar unsymmetrical dihydropyridines in protic mediums, for instance, highlights the complex nature of their chemical properties (David et al., 1995).

Scientific Research Applications

Antimicrobial Properties

A significant application of the compound is in the area of antimicrobial research. Compounds with similar structural features have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of dihydropyridine, which share a structural resemblance with the compound , demonstrated notable antibacterial and antifungal activities in various studies (El‐Kazak & Ibrahim, 2013), (Al-Juboori, 2020). These studies highlight the potential of such compounds in developing new antimicrobial agents.

Synthetic Chemistry and Molecular Structure

The compound's relevance in synthetic chemistry, particularly in the synthesis of complex molecular structures, has been explored in various research. Studies have delved into the synthesis of pyridine and thiazole derivatives, reflecting the compound's utility in creating novel chemical entities with potential biological activities (Chen, Sheng-yin, & Shao-hua, 2013), (Ray & Ghosh, 2005).

Solid-State Chemistry

Studies also indicate the compound's significance in understanding solid-state chemistry and crystallography. Investigations into similar dihydropyridine derivatives have provided insights into solid-state transformations and molecular packing, which are crucial in the field of material science and crystal engineering (Heyde, Buergi, & Shklover, 1991).

Bioactive Compounds

The structural elements of the compound are found in various bioactive compounds. Research in phytochemistry has identified similar structures in natural products, indicating potential health benefits and applications in cosmetic and pharmaceutical industries (Zheng et al., 2010).

properties

IUPAC Name

prop-2-enyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S2/c1-4-8-32-22(30)19-13(2)26-21(34-12-18(29)27-23-25-7-9-33-23)15(11-24)20(19)14-5-6-16(28)17(10-14)31-3/h4-7,9-10,20,26,28H,1,8,12H2,2-3H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNWJFDMGZXHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=NC=CS2)C#N)C3=CC(=C(C=C3)O)OC)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate

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